Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate
Description
Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate is a fused heterocyclic compound featuring an imidazo-triazine core substituted with an amino group at the 4-position and a methyl ester at the 3-position. The methyl ester group enhances metabolic stability compared to ethyl esters, while the amino group contributes to hydrogen bonding and solubility, critical for interactions with biological targets .
Properties
IUPAC Name |
methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-14-6(13)4-5(8)12-3-2-9-7(12)11-10-4/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHRZQDVQMVRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=CN=C2N=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-1,2,4-triazine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo-triazine derivatives.
Scientific Research Applications
Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Key Observations:
Ester Group Influence :
- Methyl esters (e.g., target compound) exhibit improved metabolic stability over ethyl esters (e.g., EIMTC) due to slower hydrolysis .
- Ethyl esters, as in EIMTC, are more electrochemically active, enabling sensitive voltammetric detection .
Amino vs. Nitro/N-Hydroxy Groups: The 4-amino group in the target compound enhances solubility and hydrogen bonding, contrasting with nitro-substituted derivatives (e.g., compound 31), which prioritize stability and energetic performance . N-Hydroxy groups (e.g., 4-hydroxy-3-nitro-1,4-dihydroxybenzene derivatives) increase acidity but reduce bioavailability compared to amino groups .
Core Heterocycle Modifications: Imidazo-triazines (target compound, EIMTC) favor planar conformations for DNA intercalation, while pyrazolo-triazines (e.g., ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate) exhibit enhanced π-π stacking due to the pyrazole ring . Triazolo-triazines (e.g., compound 31) are stiffer and more thermally stable, suited for non-pharmaceutical applications .
Biological Activity
Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate (CAS Number: 2090997-95-6) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique imidazo-triazine core structure that contributes to its biological activity. The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 177.15 g/mol |
| IUPAC Name | This compound |
| InChI Key | DPHRZQDVQMVRCK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can act as an enzyme inhibitor or receptor modulator.
Potential Mechanisms:
- Enzyme Inhibition : The compound may bind to the active site of specific enzymes, inhibiting their activity.
- Receptor Modulation : It can function as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains and fungi.
Anticancer Properties
The compound has been explored for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Enzyme Inhibition
This compound has shown promise as an inhibitor of AMP deaminase and other enzymes involved in nucleotide metabolism. This inhibition could have therapeutic implications for conditions like cancer and metabolic disorders.
Study on Anticancer Activity
A study published in Cancer Chemotherapy Research investigated the anticancer properties of various imidazo-triazine derivatives, including this compound. The results indicated that these compounds could significantly reduce cell viability in several cancer cell lines (Baig et al., 2023).
Antimicrobial Efficacy
In another study focusing on antimicrobial activity against Staphylococcus aureus and Escherichia coli, this compound demonstrated notable inhibitory effects with minimum inhibitory concentrations (MICs) comparable to existing antibiotics (ResearchGate publication).
Comparison with Similar Compounds
This compound can be compared with other triazine derivatives regarding their biological activities:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| Methyl 1,2,3-triazine-4-carboxylate | Low | Moderate |
| Imidazo[1,2-a]pyridine derivatives | High | Moderate |
Q & A
Q. What are the common synthetic strategies for Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate?
Synthesis typically involves cyclocondensation or nitrosation reactions. For example:
- Cyclocondensation : Reacting hydrazine derivatives with carbonyl precursors under reflux conditions, followed by methylation to introduce the carboxylate group. This method is analogous to the synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives .
- Nitrosation : Sodium nitrite in acidic media can introduce nitroso groups, as seen in the synthesis of related imidazo-triazine compounds (e.g., 7-nitroso derivatives) .
- Protection Strategies : Using protective groups (e.g., alkylation with methyl methanesulfonate) to ensure regioselectivity during ring closure .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and tautomeric forms. For example, the absence of a proton signal at 5.6 ppm in 1H-NMR indicates substitution at the 7-C position .
- UV-Vis Spectroscopy : Identifies chromophores (e.g., λmax ~560 nm for nitroso derivatives) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. What are the reported physicochemical properties of this compound?
- Molecular Formula : C7H7N5O2 .
- Molecular Weight : 193.17 g/mol .
- Tautomerism : Stability of tautomers (e.g., nitroso vs. oxime forms) depends on solvent and pH .
Advanced Research Questions
Q. How can regioselectivity be optimized during synthesis?
- Controlled Reaction Conditions : Adjusting temperature, solvent polarity, and stoichiometry. For example, high dilution in aqueous HCl minimizes side reactions during nitrosation .
- Protective Groups : Use methyl iodide or propargyl bromide to block reactive sites, as demonstrated in the synthesis of 7,8-dihydroimidazo-triazine-diones .
- Catalysis : Transition-metal catalysts (e.g., Pd) may enhance selectivity in cross-coupling steps, though this requires further exploration for this specific scaffold.
Q. How do researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Assay Standardization : Compare microbial strains, cell lines, and dosage ranges. For instance, antimicrobial activity against S. aureus may require higher concentrations than antiproliferative effects on cancer cells .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. nitro groups) to isolate contributing factors. A 4-methoxyphenyl group in related compounds enhanced electrochemical activity but reduced solubility .
- In Silico Modeling : Use docking studies to predict binding affinities for targets like AMP deaminase or kinases .
Q. What advanced electrochemical methods are applicable for quantifying this compound?
- Screen-printed Sensors : Carbon nanofiber-modified electrodes (SPCE/CNFs) coupled with square-wave voltammetry (SWV) enable detection at nanomolar concentrations. Linear ranges (e.g., 2.0×10⁻⁹–1.0×10⁻⁶ M) and low detection limits (e.g., 0.6 nM) have been validated for structurally similar triazine derivatives .
- Chromatographic Validation : Cross-validate results with HPLC or LC-MS to rule out matrix interference .
Q. How can thermal stability and sensitivity be improved for energetic applications?
- Fused-Ring Modifications : Introducing nitro groups (e.g., 3,7-dinitro derivatives) enhances stability while reducing sensitivity to impact/friction. This approach is inspired by the synthesis of TTX, a triazolo-triazine explosive with RDX-like energy but improved safety .
- Crystallography : Analyze crystal packing via X-ray diffraction to identify stabilizing interactions (e.g., hydrogen bonding or π-stacking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
